5-Benzylideneimino-5-methyl-1,3-dioxane
Description
5-Benzylideneimino-5-methyl-1,3-dioxane is a 1,3-dioxane derivative featuring a benzylideneimino (-N=CH-C₆H₅) and methyl (-CH₃) substituent at the 5-position. These substitutions significantly influence reactivity, thermal stability, and intermolecular interactions .
Properties
CAS No. |
73987-07-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(5-methyl-1,3-dioxan-5-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C12H15NO2/c1-12(8-14-10-15-9-12)13-7-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
InChI Key |
WDEMHGDMDJWRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCOC1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Benzylideneimino-5-methyl-1,3-dioxane can be synthesized through the reaction of 1,3-dioxane-5-amine with benzaldehyde under acidic conditions. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the imine bond. The reaction is carried out in a solvent such as toluene, and water is continuously removed from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
Industrial production of 5-Benzylideneimino-5-methyl-1,3-dioxane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production with high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzylideneimino-5-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where reagents such as N-bromosuccinimide (NBS) are used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NBS, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Benzylideneimino-5-methyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Benzylideneimino-5-methyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential protein functions in microorganisms .
Comparison with Similar Compounds
Key Findings from Computational Studies
- Substituent Effects : Methyl groups at the 5-position lower activation energy and accelerate decomposition compared to bromine. The electron-donating nature of -CH₃ stabilizes transition states, while bromine’s bulkiness slows kinetics despite favoring thermodynamic stability .
- Solvent Influence : Polar solvents like DMSO reduce activation barriers significantly for methyl-substituted derivatives (e.g., 80× rate increase) but have negligible effects on brominated analogs .
- Reaction Mechanisms : Single-stage decomposition pathways dominate over two-stage mechanisms due to lower energy barriers (ΔΔG‡ ≈ 93 kJ·mol⁻¹) .
Structural and Functional Comparisons
- Benzylidene vs. However, steric hindrance from the benzyl group may reduce reaction rates relative to -CH₃ .
- Hydrogen Bonding : Hydroxymethyl and benzylidene derivatives exhibit intermolecular interactions (e.g., C–H···O), influencing crystallinity and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
